molecular formula C9H11BrN2O B185338 N-(5-bromo-6-methyl-2-pyridinyl)propanamide CAS No. 638140-68-8

N-(5-bromo-6-methyl-2-pyridinyl)propanamide

Cat. No.: B185338
CAS No.: 638140-68-8
M. Wt: 243.1 g/mol
InChI Key: DUJQWEAOAOXMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-6-methyl-2-pyridinyl)propanamide is a chemical compound with the molecular formula C9H11BrN2O. It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, along with a propanamide group attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)propanamide typically involves the bromination of 6-methyl-2-pyridine, followed by the introduction of the propanamide group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

After bromination, the resulting 5-bromo-6-methyl-2-pyridine is reacted with propanoyl chloride in the presence of a base such as triethylamine to form this compound. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-methyl-2-pyridinyl)propanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The propanamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Depending on the nucleophile, products such as N-(5-azido-6-methyl-2-pyridinyl)propanamide, N-(5-thio-6-methyl-2-pyridinyl)propanamide, or N-(5-alkoxy-6-methyl-2-pyridinyl)propanamide can be formed.

    Oxidation Reactions: Products include 5-bromo-6-methyl-2-pyridinecarboxylic acid or 5-bromo-6-methyl-2-pyridinecarboxaldehyde.

    Reduction Reactions: The major product is N-(5-bromo-6-methyl-2-pyridinyl)propanamine.

Scientific Research Applications

N-(5-bromo-6-methyl-2-pyridinyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the propanamide group play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells through various signaling pathways.

Comparison with Similar Compounds

N-(5-bromo-6-methyl-2-pyridinyl)propanamide can be compared with other similar compounds such as:

    N-(5-chloro-6-methyl-2-pyridinyl)propanamide: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    N-(5-bromo-6-ethyl-2-pyridinyl)propanamide: Similar structure but with an ethyl group instead of a methyl group, which may affect its physical and chemical properties.

    N-(5-bromo-6-methyl-2-pyridinyl)butanamide: Similar structure but with a butanamide group instead of propanamide, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-3-9(13)12-8-5-4-7(10)6(2)11-8/h4-5H,3H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJQWEAOAOXMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356817
Record name N-(5-bromo-6-methyl-2-pyridinyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638140-68-8
Record name N-(5-bromo-6-methyl-2-pyridinyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.